molecular formula C12H19N B2409782 1-(4-Sec-butylphenyl)ethanamine CAS No. 603951-50-4

1-(4-Sec-butylphenyl)ethanamine

Cat. No.: B2409782
CAS No.: 603951-50-4
M. Wt: 177.291
InChI Key: RNODDJQLVDOMIX-UHFFFAOYSA-N
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Description

1-(4-Sec-butylphenyl)ethanamine is an organic compound with the molecular formula C12H19N. It is a biochemical used in various research fields, particularly in proteomics . The compound is characterized by a sec-butyl group attached to a phenyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

The synthesis of 1-(4-Sec-butylphenyl)ethanamine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable aromatic compound followed by reduction and amination steps . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the industrial synthesis are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-(4-Sec-butylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Sec-butylphenyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Sec-butylphenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Sec-butylphenyl)ethanamine can be compared with other similar compounds, such as:

  • 1-(4-tert-Butylphenyl)ethanamine
  • 1-(4-Isopropylphenyl)ethanamine
  • 1-(4-Methylphenyl)ethanamine

These compounds share structural similarities but differ in the nature of the substituent on the phenyl ring. The sec-butyl group in this compound provides unique steric and electronic properties, making it distinct in its reactivity and applications .

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-9(2)11-5-7-12(8-6-11)10(3)13/h5-10H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNODDJQLVDOMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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